An In-depth Technical Guide to the Chemical Properties and Structure of Methylcyanamide
An In-depth Technical Guide to the Chemical Properties and Structure of Methylcyanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcyanamide (CH₃NHCN) is a simple, yet reactive organic compound belonging to the cyanamide family. Its structure, featuring a methylamino group attached to a cyano group, imparts a unique chemical reactivity that makes it a valuable synthon in organic chemistry and a scaffold of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core chemical properties and structural features of methylcyanamide, supported by available data and experimental insights.
Chemical Structure and Identification
The fundamental structure of methylcyanamide consists of a central carbon atom triple-bonded to a nitrogen atom and single-bonded to a methylamino group.
| Identifier | Value |
| IUPAC Name | methylcyanamide |
| Molecular Formula | C₂H₄N₂ |
| Molecular Weight | 56.07 g/mol [1][2] |
| SMILES | CNC#N |
| CAS Number | 4674-68-4[1][3] |
Structural Diagram
Caption: 2D structure of Methylcyanamide.
Physicochemical Properties
A comprehensive summary of the known and predicted physicochemical properties of methylcyanamide is presented below. It is important to note that experimentally determined data for some properties are scarce, and thus, some values are based on predictions or data from related compounds.
| Property | Value | Source |
| Melting Point | -50 to -40 °C | [4] |
| Boiling Point | Not described (spontaneously trimerizes above its melting point) | [4] |
| Density | Unknown | [4] |
| pKa | 1.2 | |
| Solubility | Soluble in water, alcohol, ether, and most organic solvents. | [4] |
| XLogP3-AA | 0.4 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
Synthesis and Reactivity
Experimental Protocol: Synthesis of Methylcyanamide (Von Braun Reaction)
The most common laboratory-scale synthesis of methylcyanamide is achieved through the Von Braun reaction, which involves the reaction of methylamine with cyanogen bromide in an ethereal solution.[4]
Materials:
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Methylamine (CH₃NH₂)
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Cyanogen bromide (BrCN)
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Anhydrous diethyl ether ((C₂H₅)₂O)
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Dry Ice (solid CO₂)
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Reaction vessel equipped with a stirring mechanism and a dropping funnel, maintained under an inert atmosphere (e.g., nitrogen or argon).
Procedure:
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A solution of methylamine in anhydrous diethyl ether is prepared in the reaction vessel and cooled to a low temperature (typically below 0 °C) using an appropriate cooling bath.
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A solution of cyanogen bromide in anhydrous diethyl ether is slowly added to the stirred methylamine solution via the dropping funnel. The addition rate should be controlled to maintain the low temperature of the reaction mixture.
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After the addition is complete, the reaction mixture is stirred for an additional period at low temperature to ensure the reaction goes to completion.
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The resulting mixture contains methylcyanamide and methylammonium bromide as a precipitate.
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The precipitate is removed by filtration under an inert atmosphere.
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The ethereal solution of methylcyanamide is obtained. Due to the instability of methylcyanamide, it is recommended to use it immediately in subsequent reactions or to store it at very low temperatures (e.g., on Dry Ice) to prevent trimerization.[4]
Logical Workflow for the Von Braun Synthesis of Methylcyanamide
Caption: Von Braun synthesis of methylcyanamide.
Reactivity and Stability
Methylcyanamide is a reactive molecule prone to self-condensation, particularly at temperatures above its melting point, leading to the formation of trimethylisomelamine.[4] This trimerization is a key consideration in its handling and storage, which should be done at low temperatures. The cyano group can participate in various cycloaddition reactions, and the N-H bond of the methylamino group can undergo substitution reactions.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: A signal corresponding to the methyl protons (CH₃) would be expected. The chemical shift would likely be in the range of 2.5-3.0 ppm, influenced by the adjacent nitrogen atom. A second, broader signal for the N-H proton would also be present, with its chemical shift being highly dependent on the solvent and concentration.
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¹³C NMR: Two signals are expected. One for the methyl carbon (CH₃), likely in the range of 25-35 ppm. The other signal, for the nitrile carbon (C≡N), would appear further downfield, typically in the range of 115-125 ppm.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of methylcyanamide would be the strong, sharp absorption band corresponding to the C≡N stretching vibration. For saturated nitriles, this peak typically appears in the 2240-2260 cm⁻¹ region.[5] The N-H stretching vibration would appear as a broader band in the region of 3300-3500 cm⁻¹.
Mass Spectrometry
In a mass spectrum of methylcyanamide, the molecular ion peak (M⁺) would be observed at an m/z of 56. Common fragmentation patterns for amines could be expected, including the loss of a hydrogen atom to give a fragment at m/z 55, and cleavage of the C-N bond. The fragmentation of N-alkyl cyanamides can also lead to the formation of nitrilium ions.[6]
Conclusion
Methylcyanamide is a small molecule with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset for all its physical properties is not yet available, its structural features and known reactivity provide a solid foundation for its application in research and development. The synthesis via the Von Braun reaction is a well-established method, though the compound's instability necessitates careful handling. The predicted spectroscopic characteristics offer guidance for its identification and characterization in experimental settings. Further research to fully elucidate the experimental physical and spectroscopic properties of methylcyanamide would be highly valuable to the scientific community.
References
- 1. Page loading... [guidechem.com]
- 2. Methylcyanamide | C2H4N2 | CID 119415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-methylcyanamide | CAS#:4674-68-4 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
